6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and 2,4-dichloropyrimidine under basic conditions.
Introduction of Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the pyrimidine ring.
Introduction of 4-Chlorophenylsulfanyl Group: This step involves the reaction of the intermediate compound with 4-chlorophenylthiol under similar nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the allyl group or reduce the pyrimidine ring.
Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfanyl groups could facilitate interactions with thiol-containing biomolecules, influencing redox processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylsulfanyl)-4-[(4-bromophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The unique combination of allylsulfanyl and 4-chlorophenylsulfanyl groups in 2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine imparts distinct chemical properties, such as enhanced reactivity and potential biological activity
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S3/c1-4-9-25-20-23-16-15-11(2)10-12(3)22-18(15)27-17(16)19(24-20)26-14-7-5-13(21)6-8-14/h4-8,10H,1,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIACXOQDVDYEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)SC4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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